(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: is a complex organic compound featuring a triazole ring fused to a pyrrolidinyl group and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The pyrrolidinyl group can be introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzo[d][1,3]dioxole moiety can be oxidized to form derivatives with different functional groups.
Reduction: : The triazole ring can be reduced to form different isomers or related compounds.
Substitution: : Various substituents can be introduced at different positions on the triazole or pyrrolidinyl rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles and electrophiles are used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced isomers, and various substituted analogs of the original compound.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Material Science: : Its unique structure makes it suitable for use in the development of advanced materials with specific properties.
Organic Synthesis: : It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fused triazole and pyrrolidinyl rings. Similar compounds include other triazole derivatives and pyrrolidinyl-containing molecules. These compounds may have different biological activities and applications based on their structural differences.
List of Similar Compounds
2H-1,2,3-Triazoles
Pyrrolidinyl derivatives
Benzo[d][1,3]dioxole derivatives
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(10-1-2-12-13(7-10)21-9-20-12)17-6-3-11(8-17)18-15-4-5-16-18/h1-2,4-5,7,11H,3,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPBUIDXIOBAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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